molecular formula C15H9ClFN3OS B2792035 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide CAS No. 179232-88-3

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No. B2792035
CAS RN: 179232-88-3
M. Wt: 333.77
InChI Key: RWLSLUBOLLWKBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. This involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide" .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound has been explored for its antiviral potential. In a study by Chen et al., they synthesized 10 new derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamides. Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests that N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide could be a promising candidate for antiviral drug development.

Antitubercular Agents

While not directly studied for tuberculosis, related 1,3,5-oxadiazole derivatives have shown potential as antitubercular agents . Given the structural similarities, further investigation into the antitubercular activity of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide could be worthwhile.

Antifungal Properties

Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have been reported to possess antifungal properties . Exploring the antifungal activity of this compound could provide insights for agricultural applications.

Herbicidal Potential

Certain sulfonamide derivatives have exhibited herbicidal properties . Investigating whether N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide shares similar effects could be relevant for weed control in agriculture.

Bioactivity Beyond Antiviral Effects

1,3,4-Thiadiazoles have displayed diverse bioactivities, such as anticonvulsant, antibacterial, and antifungal properties . Further studies could uncover additional applications for this compound.

Future Directions

The future directions for research on “N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications .

Mechanism of Action

Target of Action

It has been found to exhibit significant antitubercular activity . This suggests that it may target proteins or enzymes essential for the survival and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

The observed antitubercular activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its target through electronic interactions, possibly disrupting the normal function of the target protein or enzyme.

Result of Action

Its antitubercular activity suggests that it may inhibit the growth ofMycobacterium tuberculosis, potentially leading to the death of these bacteria .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-10-7-5-9(6-8-10)14-19-20-15(22-14)18-13(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLSLUBOLLWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

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